2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride
Description
Properties
CAS No. |
2742652-46-4 |
|---|---|
Molecular Formula |
C7H7ClN4O2 |
Molecular Weight |
214.61 g/mol |
IUPAC Name |
2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6N4O2.ClH/c8-7-9-5-3-4(6(12)13)1-2-11(5)10-7;/h1-3H,(H2,8,10)(H,12,13);1H |
InChI Key |
ICICLSSHZSMUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The microwave-mediated synthesis begins with the condensation of 1-amino-2-iminopyridine with a carboxylic acid derivative, such as ethyl acetoacetate, under controlled irradiation. A study demonstrated that maintaining a temperature of 130°C for 18 hours in ethanol, supplemented with 6 equivalents of acetic acid, yields the target compound in 94% efficiency under an oxygen atmosphere. The microwave’s uniform heating reduces side reactions, while the acetic acid acts as both a catalyst and proton donor, stabilizing intermediates during cyclization.
Yield Optimization
Key variables influencing yield include the molar ratio of acetic acid and the reaction atmosphere. As shown in Table 1, increasing acetic acid from 2 to 6 equivalents under an oxygen atmosphere elevates yields from 34% to 94%, whereas inert atmospheres like argon result in negligible product formation.
Table 1: Impact of Acetic Acid Equivalents and Atmosphere on Yield
| Acetic Acid (Equivalents) | Atmosphere | Yield (%) |
|---|---|---|
| 2 | Air | 34 |
| 6 | Air | 74 |
| 6 | O₂ | 94 |
Catalyst-Free Tandem Reactions
Recent advances emphasize eco-friendly methodologies that eliminate metal catalysts. A 2024 study developed a one-pot, catalyst-free synthesis using enaminonitriles and benzohydrazides under microwave conditions. This approach avoids toxic byproducts and simplifies purification.
Mechanistic Pathway
The reaction initiates with transamidation between enaminonitrile and benzohydrazide, forming an intermediate acyl hydrazide. Subsequent nucleophilic attack by the nitrile group induces cyclization, followed by dehydration to yield the triazolopyridine core. The absence of catalysts reduces costs and environmental impact, while microwave irradiation shortens reaction times to under 30 minutes.
Substrate Scope and Functional Group Tolerance
This method accommodates diverse substituents on both reactants. Electron-withdrawing groups on benzohydrazides, such as nitro or cyano moieties, enhance reaction rates, whereas bulky groups slightly reduce yields (75–89%). Functionalization at the pyridine ring’s 7-position remains challenging, necessitating precise stoichiometry.
Oxidative Cross-Dehydrogenative Coupling (CDC)
Oxidative CDC leverages molecular oxygen to drive dehydrogenation and cyclization, offering a green alternative to traditional oxidants.
Reaction Setup
A representative protocol involves reacting N-amino-2-iminopyridine with β-diketones in ethanol under oxygen. Acetic acid (6 equivalents) catalyzes the enolization of β-diketones, enabling nucleophilic addition to the iminopyridine. The intermediate undergoes oxidative aromatization, with oxygen acting as the terminal oxidant.
Comparative Analysis of Oxidants
As illustrated in Table 2, molecular oxygen outperforms air or argon, achieving near-quantitative yields. Strong acids like trifluoroacetic acid (TFA) offer marginal improvements but introduce handling complexities.
Table 2: Oxidant Efficiency in CDC Reactions
| Oxidant | Yield (%) |
|---|---|
| O₂ | 94 |
| Air | 74 |
| Ar | 6 |
One-Pot Multi-Step Synthesis
Industrial-scale production often prioritizes streamlined processes. A patented one-pot method synthesizes the hydrochloride salt directly from 2-amino-4,6-dimethoxypyrimidine and ethoxycarbonyl isothiocyanate.
Chemical Reactions Analysis
Types of Reactions
2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole or pyridine rings, leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. It is being investigated for:
- Antimicrobial Activity : Studies have shown that derivatives of triazolo-pyridine compounds exhibit significant antibacterial and antifungal properties. For instance, research indicates that modifications to the triazole ring can enhance efficacy against resistant strains of bacteria .
- Anticancer Properties : Preliminary studies suggest that 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives may inhibit tumor growth. The mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis .
- Neurological Applications : There is emerging evidence that triazole derivatives can act as neuroprotective agents. Their ability to cross the blood-brain barrier makes them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Agricultural Science
The compound is also being explored in agricultural applications:
- Fungicides : Research has indicated that certain triazolo compounds can be effective as fungicides, providing protection against a variety of plant pathogens. Their mode of action typically involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways .
- Herbicides : Some studies suggest that modifications of the triazolo structure can lead to compounds with herbicidal properties, offering new avenues for weed management in crops without harming beneficial plants .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazolo-pyridine derivatives. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value significantly lower than existing antibiotics .
Case Study 2: Anticancer Activity
In a recent investigation published in Cancer Research, researchers synthesized a series of 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives and tested their effects on cancer cell lines. One compound demonstrated a remarkable ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. This finding suggests potential for further development into a novel anticancer agent .
Mechanism of Action
The mechanism by which 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride exerts its effects involves interaction with specific molecular targets. These targets include enzymes such as kinases, where the compound can act as an inhibitor, disrupting the enzyme’s activity and thereby modulating cellular pathways. The exact pathways and molecular interactions depend on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
Table 1: Key Structural Features of Triazolo-Fused Compounds
*Calculated based on free acid (163.13 g/mol) + HCl (36.46 g/mol).
Key Observations:
- Core Structure : The triazolo[1,5-a]pyridine scaffold is shared among most analogs, but triazolopyrimidines (e.g., ) replace pyridine with pyrimidine, altering electronic properties and hydrogen-bonding capacity.
- Functional Groups : The hydrochloride salt in the target compound enhances solubility compared to neutral analogs like the methyl ester (C₈H₈N₄O₂, 192.17 g/mol) or chloro derivatives (e.g., 7-chloro analog, 153.57 g/mol) .
- Bioactivity Drivers: Substituent position (e.g., 2-amino vs. 5-amino) and functional groups (carboxylic acid vs. carboxamide) critically influence receptor binding and selectivity .
Key Observations:
- The target compound’s synthesis is inferred from analogous routes, such as cyclization (e.g., ) followed by HCl salt formation.
- Triazolopyrimidines () employ multicomponent reactions, while triazolopyridines () use stepwise functionalization.
Key Observations:
- Anticancer Potential: Triazolopyrimidine carboxamides () show strong cytotoxicity, suggesting the target compound’s hydrochloride may exhibit similar activity if modified into prodrugs or conjugates.
- Receptor Targeting : Carboxamide derivatives () demonstrate high A2a receptor affinity, hinting that the target’s carboxylic acid group could be optimized for neurological or cardiovascular applications.
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely surpasses neutral analogs (e.g., methyl ester or chloro derivatives ) in aqueous solubility, critical for bioavailability.
- Stability : Carboxylic acid derivatives (e.g., ) may exhibit pH-dependent stability, whereas amides () and esters () are more hydrolytically stable.
Biological Activity
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride (CAS No. 1234616-29-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing information from various studies and sources.
- Molecular Formula : C7H6N4O2
- Molecular Weight : 162.15 g/mol
- CAS Number : 1234616-29-5
Biological Activity Overview
The biological activities of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride have been explored in various contexts, including antimicrobial and antiviral effects.
Antimicrobial Activity
Research indicates that derivatives of triazolo[1,5-a]pyridine compounds exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis of new hybrid compounds based on triazolo structures that showed significant activity against Chlamydia species, suggesting a potential for developing selective drugs targeting these pathogens .
Antiviral Activity
Another significant area of research involves the compound's antiviral properties. A study on related triazolo compounds demonstrated their ability to inhibit RNA-dependent RNA polymerase (RdRP) interactions crucial for viral replication. These compounds were effective against influenza virus strains in vitro . The mechanism is hypothesized to involve disruption of protein-protein interactions essential for viral assembly and replication.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives. A recent study investigated various analogs and their potency against Cryptosporidium parvum, revealing that modifications to the triazolo ring significantly impacted biological activity .
Case Studies and Research Findings
Q & A
Basic Research Question
- X-ray crystallography: Resolves crystal packing and torsion angles (e.g., 55.6° twist in carboxylate groups) .
- NMR spectroscopy: ¹H/¹³C NMR identifies proton environments and substituent effects .
- Mass spectrometry: Validates molecular weight and fragmentation patterns .
What challenges arise in resolving crystal structures, and how are they addressed?
Advanced Research Question
Crystallization difficulties include polymorphism and solvent inclusion . Mitigation strategies:
- Slow evaporation of hexane/ethyl acetate (3:1) mixtures over 7 days produces diffraction-quality crystals .
- Cryo-cooling (100 K) stabilizes weak intermolecular interactions (e.g., C–H⋯O) during X-ray analysis .
How can computational methods predict bioactivity?
Advanced Research Question
Molecular docking and QSAR models predict binding modes to targets like adenosine receptors. For example:
- Docking studies align the triazolopyridine core with hydrophobic pockets of A2a receptors, guiding substituent design .
- DFT calculations optimize electronic properties for enhanced ligand-receptor interactions .
What by-products form during synthesis, and how are they minimized?
Advanced Research Question
Common by-products include unreacted esters and oxidation intermediates . Solutions:
- HPLC monitoring tracks reaction progress to halt at peak product concentration .
- Reductive workups (e.g., Na₂SO₄ drying) prevent oxidation of sensitive amines .
How do alternative synthesis routes (e.g., oxidative cyclization) compare?
Advanced Research Question
Oxidative cyclization using NaOCl or MnO₂ offers a divergent pathway but may require harsh conditions. Key considerations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
